N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide
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Description
N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)propanamide is a useful research compound. Its molecular formula is C17H15N3OS2 and its molecular weight is 341.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Herbicidal Activity
A study by Liu and Shi (2014) described the synthesis of novel 2-aroxy-propanamides containing pyrimidine and 1,3,4-thiadiazole rings. The compounds displayed selective herbicidal activity against Brassica campestris L., highlighting the potential agricultural applications of thiadiazole derivatives (Liu & Shi, 2014).
Anticancer Agents
Gomha et al. (2017) reported the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety, evaluated as potent anticancer agents. The study indicates the potential of thiadiazole derivatives in developing new pharmacophores for cancer treatment (Gomha et al., 2017).
MMP Inhibitors for Tissue Damage
Incerti et al. (2018) designed and synthesized 4-thiazolidinone derivatives acting as MMP inhibitors, which could be beneficial in treating inflammatory/oxidative processes and potentially aiding wound healing. This highlights the therapeutic applications of thiadiazole derivatives in managing tissue damage (Incerti et al., 2018).
Corrosion Inhibition of Iron
Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performances of certain thiazole and thiadiazole derivatives against corrosion of iron. This research demonstrates the potential industrial application of thiadiazole derivatives in protecting metals from corrosion (Kaya et al., 2016).
Synthesis and Anticancer Evaluation
El-Gaby et al. (2017) explored the synthesis and anticancer evaluation of pyrazole derivatives, including 1,3,4-thiadiazole derivatives, showing significant activity against Ehrlich ascites carcinoma cells. This research underscores the versatility of thiadiazole derivatives in the development of anticancer drugs (El-Gaby et al., 2017).
Properties
IUPAC Name |
2-phenylsulfanyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12(22-14-10-6-3-7-11-14)15(21)18-17-20-19-16(23-17)13-8-4-2-5-9-13/h2-12H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVFEZHGRVSDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.